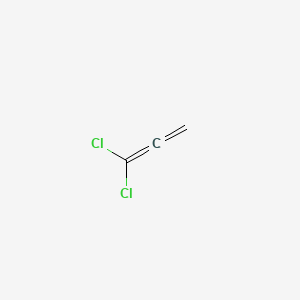

1,2-Propadiene, dichloro-

Description

Historical Context of Allene (B1206475) Research and the Significance of Dihaloallene Derivatives

The journey of allene chemistry began in the late 19th century. For many years after their discovery, allenes were largely regarded as chemical curiosities rather than practical synthetic building blocks. Their unique, non-planar structure, arising from the orthogonal arrangement of the π-bonds, presented both a puzzle and a challenge to early chemists.

The perception of allenes began to shift in the mid-20th century as synthetic methodologies advanced. Chemists started to recognize the potential of the allene scaffold in constructing complex molecular architectures. The introduction of halogen atoms to the allene framework, creating dihaloallenes, further expanded their synthetic utility. These derivatives offer a unique combination of the reactivity of the allene and the synthetic versatility of carbon-halogen bonds. Substituted allenes can also exhibit axial chirality, a key feature in modern stereoselective synthesis. researchgate.net

Research Importance of 1,2-Propadiene, dichloro- within Allene Chemistry and its Broader Applications

1,2-Propadiene, dichloro-, more systematically named 1,1-dichloroallene, is a prominent member of the dihaloallene family. Its importance lies in its role as a versatile synthetic intermediate. The 1,1-dichloroalkene moiety is a key structural feature in various biologically active compounds, including some pyrethroid insecticides and marine natural products. docbrown.info

The reactivity of 1,1-dichloroallene is characterized by its participation in a range of chemical reactions, most notably cycloadditions. wikipedia.org In these reactions, the allene can react with other unsaturated molecules to form cyclic compounds, a process that is fundamental to the synthesis of many complex organic molecules. libretexts.org The presence of the two chlorine atoms provides a handle for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions. docbrown.info This allows for the introduction of a variety of substituents, making 1,1-dichloroallene a valuable precursor to a diverse array of chemical structures.

The ability of 1,1-dichloroallene to act as a building block for more complex molecules underscores its significance in broader applications, including the development of new pharmaceuticals and agrochemicals. Its unique reactivity profile continues to be an area of active research, with chemists exploring new ways to harness its synthetic potential.

Chemical and Physical Properties of 1,1-Dichloroallene

Below are tables detailing some of the computed physical and chemical properties of 1,1-dichloroallene.

Spectroscopic Data

The following table outlines the expected regions for key signals in the infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of a compound like 1,1-dichloroallene, based on the analysis of similar structures.

Structure

3D Structure

Properties

CAS No. |

108562-60-3 |

|---|---|

Molecular Formula |

C3H2Cl2 |

Molecular Weight |

108.95 g/mol |

InChI |

InChI=1S/C3H2Cl2/c1-2-3(4)5/h1H2 |

InChI Key |

SJIORNBDYHDISC-UHFFFAOYSA-N |

Canonical SMILES |

C=C=C(Cl)Cl |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of 1,2 Propadiene, Dichloro and Allene Systems

Cycloaddition Reactions

Allenes, hydrocarbons containing the 1,2-propadiene structure, are highly reactive compounds that participate in various cycloaddition reactions. magtech.com.cnchempedia.info These reactions, including [2+2], [3+2], and [4+2] cycloadditions, are valuable for synthesizing cyclic compounds like indoles, pyridines, and furans. magtech.com.cn

1,3-Dipolar cycloadditions are a significant class of reactions for allenes, providing a route to five-membered heterocyclic molecules. rsc.org The reaction of azides with allenes is a well-studied example of this type of cycloaddition. nih.govzhangqiaokeyan.comresearchgate.net

The 1,3-dipolar cycloaddition of azides to allenes can theoretically proceed through four different pathways, leading to various primary cycloadducts. nih.gov The site-selectivity (which double bond of the allene (B1206475) reacts) and regio-selectivity (the orientation of the azide (B81097) addition) are crucial aspects of these reactions. mdpi.com

Quantum chemical studies using density functional theory (DFT) have been employed to understand and predict the selectivity of these reactions. nih.govjournament.com For the reaction between methyl azide and various allenes, including propadiene, the formation of the 1,5-adduct is generally favored over the 1,4-adduct. journament.comresearchgate.net This preference is attributed to the strength of the primary orbital interactions. researchgate.net

In the case of monosubstituted allenes reacting with arylazides, the reaction often requires harsh conditions, such as heating without a solvent, due to the low reactivity of the allene moiety as a dipolarophile. nih.gov For example, the reaction of methoxycarbonylallene with phenylazide required heating at 74°C for 24 hours. nih.gov

The regioselectivity of intermolecular azide-allene cycloadditions has been observed to be consistent in several reports. rsc.org For tetrasubstituted allenes like tetrafluoroallene reacting with phenylazide, the reaction proceeds via a tandem cycloaddition-anionotropic rearrangement pathway, with the major isomer resulting from the attack of the outer nitrogen of the azide on the central carbon of the allene. nih.gov

Table 1: Regioselectivity in the Cycloaddition of Azides to Allenes (This table is interactive. Click on the headers to sort the data.)

Computational studies, particularly those using DFT, have been instrumental in elucidating the mechanistic pathways of azide-allene cycloadditions. nih.govresearchgate.net These studies consistently indicate that the thermal, uncatalyzed 1,3-dipolar cycloaddition between arylazides and both mono- and tetra-substituted allenes follows a nonpolar one-step mechanism. nih.govresearchgate.net This is supported by calculations of transition structures, which favor a concerted, one-step process. nih.govmdpi.com

Experimental evidence, such as the detection of a methylene-1,2,3-triazoline intermediate via ¹H-NMR spectroscopy in the reaction of sulfonylallene with 4-methoxyphenylazide, further supports the reliability of the computational models and the proposed mechanistic pathways. nih.govresearchgate.net The cycloaddition is generally under kinetic control, meaning the product distribution is determined by the relative activation barriers of the competing pathways. mdpi.com

The electronic characteristics of the substituents on both the allene and the azide play a significant role in the reactivity and selectivity of the cycloaddition. mdpi.comresearchgate.net For instance, allenes can be classified based on their electronic nature: methoxycarbonylallene and tetrafluoroallene act as electrophiles, while sulfonylallene and tetramethylallene (B85980) can be considered moderate to strong nucleophiles. mdpi.com Similarly, azides can range from being strong electrophiles (e.g., 4-nitrophenylazide) to strong nucleophiles (e.g., 4-methoxyphenylazide). mdpi.com

The interaction between the frontier molecular orbitals (HOMO and LUMO) of the reactants dictates the reaction's facility. The reactivity of linear (hetero)allenes in 1,3-dipolar cycloadditions decreases as the number of heteroatoms in the allene increases. journament.comresearchgate.net The regioselectivity is also influenced by these electronic factors, with the formation of 1,5-disubstituted triazolines being the major product in many cases, a trend dictated by electronic control. rsc.org Steric effects of substituents also play a role in determining the regioselectivity of the reaction. nih.gov

Allenes are excellent substrates for [2+2] cycloaddition reactions with alkenes and alkynes, providing a direct route to cyclobutane (B1203170) and cyclobutene (B1205218) frameworks. csic.esrsc.org These reactions can be induced thermally, photochemically, or through microwave irradiation, with transition metal catalysis emerging as a more recent alternative. csic.es

The thermal [2+2] cycloaddition of allenes often requires high temperatures (above 200°C) and can sometimes result in low regio- and stereoselectivity. csic.es The reaction of 1,1-disubstituted and monosubstituted allenes with 1,1-dichloro-2,2-difluoroethene at 160°C, for example, yields a mixture of cycloadducts through the formation of stereoisomeric diradical intermediates. csic.es The dimerization of tetrasubstituted allenes via [2+2] cycloaddition can be a competing process in other reactions, such as 1,3-dipolar cycloadditions. nih.gov

The reaction of dichloroketene, which can be generated from various precursors, with terminal olefins yields α,α-dichlorocyclobutanones through a [2+2] cycloaddition. cdnsciencepub.com Similarly, dichlorocarbene, generated from the thermal decomposition of sodium trichloroacetate, reacts with propadiene to form 1,1-dichloro-2-methylenecyclopropane. wiley.com

1,3-Dipolar Cycloadditions of Allenes

Radical Addition Reactions to Allenes

Radical additions to allenes represent another important class of reactions, with reactivity patterns that differ from other unsaturated compounds. acs.org The chemo-, regio-, and stereoselectivity of these reactions are influenced by factors such as reaction conditions, the nature of the attacking radical, and the substitution pattern of the allene. acs.org

In general, the addition of radicals to allenes can occur at either the terminal or central carbon atom. nih.gov For instance, computational studies on the addition of a chlorine radical to propadiene at room temperature show that attack can happen at both C1/C3 and C2. nih.gov The addition of a bromine radical to any carbon of an allene is exothermic, but the addition to the terminal carbon is reversible, while addition to the central carbon is irreversible. nih.gov

The regioselectivity of radical addition is highly dependent on the reaction conditions. nih.gov For the addition of chlorine and bromine radicals to allenes, the product resulting from addition to the central carbon is often favored. nih.gov However, temperature can significantly affect the reaction pathway and regioselectivity. nih.gov For example, decreasing the temperature for the free-radical addition of HBr to propadiene increases the amount of product from terminal attack. nih.gov

The addition of perfluoroalkyl radicals, generated from perfluoroalkyl iodides, to allenes typically occurs at the terminal carbon to form a vinylic radical. nih.gov These reactions are generally site-selective, with the radical adding to the less substituted double bond of the allene. nih.gov

Fundamental Principles and Unique Reactivity Patterns

Allenes, including 1,2-Propadiene, dichloro-, possess a unique electronic structure with two perpendicular π-systems. wikipedia.orgmsu.edu This arrangement dictates their reactivity, which differs significantly from that of isolated or conjugated alkenes. The central carbon of the allene is sp-hybridized, while the terminal carbons are sp2-hybridized. msu.edu This leads to a linear geometry of the C=C=C backbone. msu.edu

The reactivity of allenes is characterized by their participation in various reaction types, including cycloadditions, electrophilic additions, and radical additions. nih.govnumberanalytics.com The two π-bonds are situated at a 90° angle to each other, necessitating that a reagent approach from different directions to react with each bond. wikipedia.org This orthogonal arrangement of π-orbitals means that protonation of the central sp-hybridized carbon generates an allyl-like carbocation where the empty p-orbital is initially perpendicular to the adjacent π-orbital, preventing immediate conjugation. msu.edu

Factors Influencing Chemo-, Regio-, and Stereoselectivities

The outcome of reactions involving allenes is highly dependent on several factors that control the chemo-, regio-, and stereoselectivity. These factors include the substitution pattern of the allene, the nature of the attacking species (electrophile, nucleophile, or radical), and the reaction conditions. nih.govacs.orgacs.org

Substituent Effects: The presence of substituents on the allene moiety significantly influences the regioselectivity of addition reactions. In general, reactions of radicals with unsubstituted propadiene occur at the terminal carbon. nih.gov In contrast, substituted allenes are typically attacked at the central carbon to form more stable allylic radical intermediates. nih.gov The stability of the resulting carbocation or radical intermediate is a key determinant of the reaction pathway. For instance, increased methyl substitution on the allene enhances the rate of HBr addition due to the stabilization of the 2-bromoallyl radical intermediate through hyperconjugation. nih.gov

Nature of the Reagent: The type of reagent plays a crucial role in determining the reaction's selectivity. For example, in Rh(I)-catalyzed cycloadditions, the choice of ligand can direct the reaction towards different products. acs.org Similarly, the nature of the attacking radical (e.g., carbon-centered vs. heteroatom-based) can influence the site of addition. nih.gov

Reaction Conditions: Temperature and reactant ratios can also have a profound effect on selectivity. For instance, in the radical addition of HBr to propadiene, lower temperatures and an excess of HBr favor the formation of the terminal attack product. nih.gov

Halogen-Based Radical Additions (e.g., Chlorine Radical Addition to Propadiene)

The radical addition of halogens to allenes is a well-studied process. The addition of a chlorine radical to propadiene can proceed through two main pathways: H-atom abstraction to form an allenic radical, or addition to the central carbon (C2) to yield a more stable allylic radical. nih.gov Ab initio calculations suggest that the addition of a chlorine radical to propadiene is a facile process at room temperature. nih.govnist.gov

The initial addition can occur at either the central (C2) or terminal (C1/C3) carbons, leading to a mixture of radical intermediates that can interconvert through a 1,2-halogen shift. nih.gov However, the 2-chloroallyl radical, formed by addition to the central carbon, is generally the more stable and dominant species. nih.govnist.gov The final product distribution may not always reflect the initial regioselectivity of the radical attack due to these rapid isomerizations. nih.gov At higher temperatures (above 800 K), an addition-elimination mechanism leading to HCl formation becomes the major pathway. nih.gov

Hydrogen Halide Additions (e.g., HBr to Propadiene)

The electrophilic addition of hydrogen halides to allenes typically results in the formation of a vinyl halide. In the case of the addition of HBr to propadiene, the major product is 2-bromopropene. msu.educhemguide.co.uk This outcome is kinetically favored because protonation of a terminal carbon leads to the formation of a more stable secondary vinyl cation, whereas protonation of the central carbon would initially form a high-energy primary carbocation with no immediate resonance stabilization. msu.edu

Under free-radical conditions, the addition of HBr to propadiene can yield different products. The regioselectivity of the bromine radical addition is strongly dependent on temperature and reactant ratios, with lower temperatures favoring attack at the terminal carbon. nih.gov It has been proposed that the reaction proceeds through a bridged radical intermediate, which then rearranges to the final product. nih.gov

Thiol Additions and Product Formation

The addition of thiols to allenes can proceed via a free-radical mechanism, typically initiated by light or a radical initiator. wikipedia.org This process, known as a thiol-ene reaction, involves the formation of a thiyl radical which then adds to one of the double bonds of the allene. wikipedia.orgthieme-connect.de The addition generally follows an anti-Markovnikov pattern, where the thiyl radical adds to the less substituted carbon of the double bond. wikipedia.org

In the case of allene, the attack of thiyl radicals primarily occurs at the terminal positions. researchgate.net The selectivity of this initial attack increases at lower temperatures. researchgate.net The resulting carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product. wikipedia.org

Isomerization Pathways of Radical Adducts

Radical adducts formed from the reaction of radicals with allenes can undergo various isomerization pathways. A key isomerization is the 1,2-halogen shift, which allows for the interconversion of different radical intermediates. nih.gov For instance, in the chlorine radical addition to propadiene, the initially formed vinyl radical can isomerize to the more stable allylic radical. nih.govnist.gov

These isomerization processes are crucial in determining the final product distribution, as the reaction may proceed through a thermodynamically more stable, albeit not initially formed, radical intermediate. nih.gov The energy barriers for these isomerizations are often low, allowing for equilibrium to be established between the different radical species. nist.govresearchgate.net

Reactions of Sulfur Atoms with Propadiene

The gas-phase reaction of both ground-state (S(³P)) and excited-state (S(¹D)) sulfur atoms with propadiene leads to the formation of methylenethiirane in nearly quantitative yields at high pressure. researchgate.netcdnsciencepub.com This reaction proceeds via the cycloaddition of the sulfur atom to one of the double bonds of propadiene. cdnsciencepub.com The exothermicity of these cycloaddition reactions is significantly higher for allenes compared to simple alkenes. cdnsciencepub.com

The reaction of sulfur atoms with cumulated dienes like propadiene has been shown to be a clean and efficient method for the synthesis of unsaturated thiiranes. cdnsciencepub.comosti.gov

Electrophilic Addition Reactions to Allene Systems

Allenes, characterized by their cumulated diene structure (C=C=C), undergo electrophilic addition reactions, though the regioselectivity can be distinct from that of isolated or conjugated alkenes. msu.edu The central sp-hybridized carbon atom and the orthogonal π-bonds are key to their reactivity. msu.edu For the purposes of this discussion, the reactions of parent allene (propadiene) and its simple derivatives will be examined as a model for the reactivity of systems like 1,2-Propadiene, dichloro-.

Halogenation Reactions (e.g., Bromine, Bromine Monochloride, Chlorine Additions)

The addition of halogens such as bromine (Br₂), bromine monochloride (BrCl), and chlorine (Cl₂) to propadiene has been studied in various solvents and temperatures. researchgate.net These reactions result in partial addition, with the initial electrophilic attack of the positive halogen ion (Hal⁺) occurring at the central carbon atom of the allene system. researchgate.net This is a key distinction from the typical addition to a simple alkene, where a cyclic halonium ion forms across the two carbons of the double bond. masterorganicchemistry.com

The reaction with chlorine, for instance, yields 2,3-dichloropropene. researchgate.net In addition to the expected dihalide product, the chlorination of propadiene can also form propargyl chloride. researchgate.net The mechanism for halogenation of alkenes generally proceeds through a bridged halonium ion intermediate, which leads to anti-addition products. masterorganicchemistry.comorganicchemistrytutor.com In the case of allenes, the attack on the central carbon leads to a different type of intermediate, which dictates the final product structure.

Formation and Resonance Stabilization of Intermediary Carbonium Ions

The preferential attack of the electrophile on the central carbon of the allene is explained by the formation of a resonance-stabilized intermediary carbonium ion (carbocation). researchgate.net When the electrophile adds to the C2 carbon, the resulting positive charge is located on a terminal carbon, adjacent to a double bond, forming a vinyl cation that is stabilized by resonance with an allylic carbocation structure. researchgate.net

This can be represented as: [CH₂=C(X)-C⁺H₂] ↔ [CH₂⁻C⁺(X)=CH₂]

This delocalization of the positive charge across the terminal carbons makes this intermediate more stable than the alternative cation that would be formed by attack at a terminal carbon. libretexts.orgmasterorganicchemistry.com This resonance stabilization is a critical factor in directing the regioselectivity of electrophilic additions to allenes. researchgate.netmasterorganicchemistry.com

Reactions with Nitrosyl Chloride

The reaction of allenes with nitrosyl chloride (NOCl) demonstrates a different reaction pathway compared to simple alkenes. While olefins typically yield chloronitroso addition products, the reaction of propadiene with nitrosyl chloride leads to the formation of 1,3-dichloroacetone (B141476). researchgate.net

Nitrosyl chloride generally behaves as an electrophile, and its addition to alkenes can be influenced by the solvent and the structure of the alkene, sometimes proceeding via syn-addition and other times via anti-addition. wikipedia.orgchemeurope.comstackexchange.com The formation of 1,3-dichloroacetone from propadiene suggests a more complex reaction sequence than a simple electrophilic addition. The proposed mechanism involves initial attack by the nitroso group followed by rearrangement and further reaction. researchgate.net

Regioselective Bromohydroxylation

A method for the regioselective bromohydroxylation of simple allenes has been developed using N-Bromosuccinimide (NBS) as a bromine source in the presence of water. This reaction affords 2-bromoalken-3-ols in moderate to good yields. researchgate.netnii.ac.jpglobalauthorid.com This process is a useful synthetic tool for the functionalization of the allene framework, creating synthetically versatile bromo-substituted allylic alcohols. researchgate.net The regioselectivity of this reaction highlights the controlled manner in which the allene system can be modified. kisti.re.kr

| Allene Substrate | Product | Yield | Reference |

| Phenylallene | (E)-2-Bromo-1-phenylprop-2-en-1-ol | 75% | researchgate.net |

| 1,2-Nonadien-4-ol | (E)-2-Bromo-1,2-nonadien-3,4-diol | 68% | researchgate.net |

| Cyclohexylallene | 1-(1-Bromovinyl)cyclohexanol | 82% | researchgate.net |

This table presents selected results from the regioselective bromohydroxylation of various allenes using NBS, demonstrating the typical yields and products.

Reactivity of Heavy Allene Analogues

Moving down Group 14 of the periodic table, heavier analogues of allenes, where carbon is replaced by elements like silicon (Si), germanium (Ge), or tin (Sn), have been synthesized and studied. These "heavy allenes" exhibit unique structures and reactivity compared to their carbon-based counterparts. researchgate.net The reactivity of these trimetallaallene species is predicted to increase with heavier elements, following the order C

Synthesis and Transformations of Stannapropadienes

Stable derivatives of 2-stannapropadiene, a tin analogue of allene, have been successfully synthesized. researchgate.netresearchgate.net The synthesis involves the reaction of a stable stannylene with a suitable precursor. The resulting stannapropadiene features a linear C=Sn=C bond arrangement and exhibits the shortest carbon-tin bonds reported to date. researchgate.net

These heavy allene analogues are valuable building blocks in organometallic chemistry. researchgate.net Their transformations are a subject of ongoing research, with studies indicating that they react readily with nucleophiles, highlighting the electrophilic nature of the central, linearly-coordinated tin atom. researchgate.net The reactivity of these heavier systems differs significantly from carbon allenes, with silicon and germanium derivatives being notably more reactive than their tin or lead counterparts in certain reactions. acs.org

Thermal and Photochemical Transformations of Cumulenes

Cumulenes, characterized by their system of consecutive carbon-carbon double bonds, exhibit a rich and complex array of thermal and photochemical reactivities. uhmreactiondynamics.orgnih.govsigmaaldrich.com These transformations are of significant interest due to the role of cumulenes as reaction intermediates in diverse chemical environments, from combustion processes and chemical vapor deposition to astrochemistry. uhmreactiondynamics.orgnih.govsigmaaldrich.com The unique electronic structure of cumulenes also makes them potential candidates for components in molecular-scale electronics and machines. uhmreactiondynamics.orgsigmaaldrich.com

The reactivity of cumulenes is governed by the strain and high energy content inherent in their cumulated double bond system. Upon thermal or photochemical activation, these molecules can undergo a variety of transformations, primarily involving unimolecular decomposition or isomerization. uhmreactiondynamics.org Studies often employ gas-phase pyrolysis, single-collision molecular beam experiments, and photodissociation techniques to probe the fundamental dynamics of these processes. nih.govsigmaaldrich.comresearchgate.net The substitution pattern on the cumulene backbone, such as the presence of halogen atoms in compounds like 1,2-propadiene, dichloro-, significantly influences the specific pathways and products of these reactions. While extensive research exists for parent cumulenes, specific data for many substituted derivatives remain areas of ongoing investigation.

Thermal reactions of longer cumulenes, such as acs.orgcumulenes, can include dimerization, where the regiochemistry of the resulting cycloaddition is influenced by the steric and electronic properties of the substituents. rsc.org For instance, thermal dimerization can lead to the formation of radialenes or cyclynes depending on the end groups. rsc.org Photochemical activation, often by laser irradiation, can populate electronically excited states, opening up decomposition or isomerization channels that are inaccessible under thermal conditions. uhmreactiondynamics.org

Unimolecular Decomposition Processes

Unimolecular decomposition is a fundamental reaction pathway for energetically activated cumulenes. researchgate.net Following thermal heating or photoexcitation, a cumulene molecule can gain sufficient internal energy to overcome activation barriers, leading to the cleavage of one or more chemical bonds. uhmreactiondynamics.orgnih.gov The study of these fragmentation processes under single-collision conditions, as in molecular beam experiments, is crucial for identifying the primary products and understanding the underlying chemical dynamics without the influence of subsequent collisions. uhmreactiondynamics.org

Experimental and theoretical studies on parent cumulenes (H₂CₙH₂) have provided a general framework for understanding their decomposition. nih.govsigmaaldrich.com The primary decomposition channels often involve the loss of atomic or molecular hydrogen, or the fission of the carbon-carbon skeleton. For substituted cumulenes like 1,2-propadiene, dichloro-, the weaker carbon-halogen bonds are expected to be primary sites for bond cleavage.

The general mechanism for unimolecular decomposition can be summarized as follows:

Activation: The molecule is energized, either thermally (collisional heating) or photochemically (photon absorption), to a high-energy state. uhmreactiondynamics.org

Intramolecular Vibrational Redistribution (IVR): The internal energy rapidly redistributes among the various vibrational modes of the molecule.

Decomposition: When sufficient energy localizes in a specific vibrational mode corresponding to a reaction coordinate, the molecule fragments.

In complex systems, multiple decomposition channels can compete. kit.edu Theoretical calculations, combined with experimental data, are essential for mapping the potential energy surfaces and determining the branching ratios for these competing pathways. uhmreactiondynamics.orgkit.edu

| Factor | Influence on Unimolecular Decomposition | Example System |

| Activation Method | Photochemical activation can access different electronic states than thermal activation, leading to distinct fragmentation products. uhmreactiondynamics.org | General Cumulenes |

| Chain Length (n) | Stability and decomposition pathways vary with the number of cumulated double bonds. | H₂CₙH₂ series |

| Substitution | Substituents (e.g., -Cl, -CH₃, Aryl) alter the bond energies and potential energy surface, favoring certain cleavage pathways. | Substituted allenes and butatrienes |

Isomerization Dynamics Around Cumulated Double Bonds

Isomerization represents another key reactive pathway for cumulenes, competing with unimolecular decomposition. rsc.orgresearchgate.net These transformations involve the rearrangement of atoms to form structural isomers, and the dynamics are intimately linked to the nature of the cumulated double bonds.

One of the most studied isomerization processes in cumulene derivatives is cis-trans isomerization. nih.gov For instance, studies on sigmaaldrich.comcumulene derivatives have shown that an external electric field can catalyze the cis-to-trans isomerization in solution. nih.gov The electric field is proposed to stabilize a polar, zwitterionic transition state, thereby lowering the energy barrier for the isomerization reaction. nih.gov This finding highlights the potential for controlling chemical reactivity at the molecular level. researchgate.net

Another significant isomerization pathway for energized linear cumulenes is cyclization. researchgate.net Theoretical studies suggest that cumulenic systems can rearrange into more stable cyclic isomers. For example, four-atom cumulenic systems have been shown to form stable four-membered ring structures. researchgate.net The reverse process, the electrocyclic ring-opening of cyclic precursors, is also a viable synthetic route to cumulenes.

Furthermore, the isomerization between cumulenic and polyyne structures has been a subject of theoretical interest. acs.org Calculations suggest that a transition from a polyyne (alternating single and triple bonds) to a cumulene form can be induced by UV photoexcitation or charge transfer. rsc.org The relative stability of these isomers is often subtle, and high-level quantum chemical methods are required to predict their energy differences accurately. acs.org

| Isomerization Type | Description | Influencing Factors | Example System |

| Cis-Trans Isomerization | Geometric rearrangement around a double bond, altering the spatial orientation of substituents. | External electric fields, solvent, temperature. nih.gov | sigmaaldrich.comCumulene derivatives nih.gov |

| Cyclization | Formation of a cyclic structure from a linear cumulene. | Internal energy, nature of substituents. researchgate.net | Four-atom cumulenes (e.g., CCCC) researchgate.net |

| Structural Isomerization | Rearrangement between cumulenic and acetylenic (polyyne) bond-alternation patterns. | Photoexcitation, charge transfer. rsc.org | Long-chain carbon systems (Carbyne models) rsc.org |

The study of isomerization dynamics in systems like 1,2-propadiene, dichloro-, which is a chiral allene, is also of fundamental importance in stereochemistry. pageplace.de9afi.com The interconversion between enantiomers, or racemization, is a form of isomerization with its own distinct energy barrier and mechanism, which can be influenced by thermal or photochemical stimuli.

Advanced Characterization and Spectroscopic Analysis in Dihaloallene Research

Vibrational Spectroscopy for Structural Elucidation.tanta.edu.eg

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, is a powerful tool for determining the structure of molecules. tanta.edu.eg It probes the vibrational energy levels of a molecule, which are quantized and specific to the molecule's structure and the types of chemical bonds it contains. tanta.edu.eg Vibrations in a molecule can be categorized as either stretching, which involves a change in bond length, or bending, which involves a change in bond angle. tanta.edu.eg For a molecule to be IR active, its dipole moment must change during the vibration. tanta.edu.eg

Theoretical calculations, such as those using Gaussian quantum chemistry codes, can be used to predict the normal mode frequencies and corresponding vibrational assignments for allenes. researchgate.netresearchgate.net These predicted frequencies can then be compared with experimental IR and Raman spectra to validate the structural assignments. researchgate.net

Vapor phase infrared (IR) spectroscopy is a key technique for characterizing volatile compounds like 1,2-propadiene, dichloro-. nih.gov In the gas phase, intermolecular interactions are minimized, leading to sharper and more defined spectral features compared to condensed phases. The analysis of vapor phase IR spectra allows for the identification of functional groups and provides information about the molecule's symmetry. copernicus.org

The IR spectrum of 1,2-propadiene, dichloro- has been recorded and is available in spectral databases. nih.gov The interpretation of such spectra involves assigning the observed absorption bands to specific vibrational modes of the molecule, such as the characteristic asymmetric and symmetric C=C=C stretching modes of the allene (B1206475) backbone, as well as C-H and C-Cl stretching and bending vibrations.

A significant challenge in the infrared analysis of complex mixtures, such as those from pyrolysis, is the presence of strong overlapping absorbances from major components like water and carbon dioxide, which can obscure the signals of minor species. copernicus.org

Interactive Data Table: Key IR Absorption Regions

| Functional Group | Typical Wavenumber Range (cm⁻¹) |

| C=C=C Asymmetric Stretch | ~1950-2000 |

| C=C=C Symmetric Stretch | ~1070-1100 |

| C-H Stretch | ~2900-3100 |

| C-Cl Stretch | ~600-800 |

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of dihaloallenes and their derivatives in solution.

¹H-NMR spectroscopy is a fundamental technique for identifying and characterizing organic molecules, including reaction intermediates. pressbooks.pubacdlabs.com By analyzing the chemical shifts, integration, and coupling patterns of proton signals, it is possible to deduce the connectivity of atoms within a molecule. acdlabs.com In the context of reaction monitoring, ¹H-NMR can be used to track the disappearance of starting materials and the appearance of products and intermediates over time. magritek.com For instance, the identification of a thioether intermediate was crucial in confirming a proposed two-step reductive cleavage mechanism, which was achieved by independently synthesizing the intermediate and observing its signals in the reaction mixture. researchgate.net

The chemical shift of a proton is influenced by its local electronic environment, with nearby electronegative atoms and unsaturated groups causing a downfield shift. acdlabs.com The integration of a peak in a ¹H-NMR spectrum is proportional to the number of equivalent protons giving rise to that signal. acdlabs.com

Variable Temperature (VT) NMR spectroscopy is a powerful method for studying dynamic processes in molecules, such as conformational exchange and restricted rotation. numberanalytics.comox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the lineshapes of signals, which can provide quantitative information about the kinetics and thermodynamics of the dynamic process. numberanalytics.comumn.edu

At low temperatures, where the exchange process is slow on the NMR timescale, separate signals are observed for each conformer. umn.edu As the temperature is increased, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single time-averaged signal at the coalescence temperature. umn.edu From the coalescence temperature and the frequency difference between the signals at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. nih.gov This technique has been successfully applied to measure the rotational barriers around C-N bonds in various amides and enamines. nih.gov

In addition to proton and carbon NMR, heteronuclear NMR, which involves observing nuclei other than ¹H and ¹³C, can provide valuable structural information. For organometallic analogues of dihaloallenes, such as organotin-substituted allenes, ¹¹⁹Sn NMR spectroscopy is a particularly useful technique. researchgate.netthieme-connect.de Tin has three NMR-active spin-½ nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn, with ¹¹⁹Sn being the most commonly used due to its higher sensitivity. huji.ac.il

¹¹⁹Sn NMR chemical shifts span a very wide range, making them highly sensitive to the electronic environment around the tin atom. huji.ac.ilscispace.com This technique, often used in conjunction with ¹H and ¹³C NMR, is instrumental in the characterization of organotin compounds. qau.edu.pk The one-bond coupling constants between tin and carbon (¹J(¹¹⁹Sn-¹³C)) and tin and hydrogen (¹J(¹¹⁹Sn-¹H)) can also provide valuable information about the bonding in these molecules. huji.ac.il

Interactive Data Table: ¹¹⁹Sn NMR Properties

| Property | Value |

| Spin | 1/2 |

| Natural Abundance | 8.59% |

| Chemical Shift Range | ~4500 ppm |

| Reference Compound | Me₄Sn |

Mass Spectrometry Techniques in Mechanistic Research.nih.govnih.govnih.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In mechanistic research, MS can be used to identify reaction products and intermediates, providing insights into the reaction pathway.

The mass spectrum of 1,2-propadiene, dichloro- has been documented, showing a top peak at an m/z of 73 and a third highest peak at 108. nih.gov Similarly, the mass spectrum of the isomeric 1,3-dichloroallene also shows a prominent peak at m/z 108. nih.gov The fragmentation patterns observed in the mass spectra can provide structural information about the molecule. For example, the cyclodimer of 1,3-dichloroallene has been identified by its mass spectrum. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the characterization of halogenated hydrocarbons like 1,2-propadiene, dichloro-. rti.org This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify individual components within a mixture. nih.govusgs.gov

In the context of dihaloallene research, GC-MS serves several crucial functions. It is instrumental in monitoring the progress of synthetic reactions, allowing researchers to assess the formation of the desired dichloroallene product and identify any byproducts or unreacted starting materials. The retention time in the gas chromatogram provides a preliminary identification, which is then confirmed by the mass spectrum.

The mass spectrum itself offers a molecular fingerprint of the compound. For 1,2-propadiene, dichloro-, the mass spectrometer would detect the molecular ion peak, corresponding to the molecular weight of the compound (C₃H₂Cl₂), which is approximately 108.95 g/mol . nih.gov Furthermore, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would result in a characteristic distribution of ion peaks, providing definitive evidence for the presence of two chlorine atoms in the molecule. Fragmentation patterns observed in the mass spectrum can also yield valuable structural information.

The National Institute of Standards and Technology (NIST) maintains a comprehensive mass spectrometry data library, which includes data for 1,2-propadiene, dichloro-. nih.gov This resource is invaluable for the confirmation of experimental results.

Table 1: GC-MS Data for 1,2-Propadiene, dichloro-

| Parameter | Value | Reference |

| NIST Number | 115029 | nih.gov |

| Library | Main library | nih.gov |

| Total Peaks | 26 | nih.gov |

This table presents data available from the NIST GC-MS database for 1,2-propadiene, dichloro-.

The sensitivity of GC-MS can be enhanced through various ionization techniques. While electron ionization (EI) is common, electron capture negative ionization (ECNI) can offer increased selectivity for halogenated compounds. nih.gov The choice of GC column and temperature programming is also critical for achieving optimal separation of isomers and related halogenated compounds. nih.govnist.gov

X-ray Crystallography for Solid-State Structural Determination (e.g., of Allene Analogues)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. illinois.edulibretexts.org While obtaining a suitable single crystal of the highly reactive and volatile 1,2-propadiene, dichloro- presents significant challenges, the principles of this technique are fundamental to understanding the solid-state structures of related and more stable allene analogues. illinois.edu

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. libretexts.org This pattern is a direct consequence of the regular, repeating arrangement of molecules in the crystal lattice. libretexts.org Through complex mathematical analysis, the diffraction data is converted into an electron density map, from which the positions of individual atoms can be determined with high precision. libretexts.org

For allene analogues, X-ray crystallography can provide definitive information on:

Bond lengths and angles: Precise measurements of the carbon-carbon double bonds of the allene core and the carbon-halogen bonds.

Intermolecular interactions: In the solid state, molecules pack in specific arrangements dictated by intermolecular forces such as van der Waals interactions or halogen bonding. X-ray crystallography reveals these packing motifs. jhu.edu

The insights gained from the crystal structures of allene analogues are invaluable for validating theoretical models and understanding the structure-property relationships within this class of compounds. This structural information is critical for designing new materials and catalysts. nih.gov

Photoelectron Spectroscopy for Excited State Dynamics (e.g., 1,2-Dichloroethene Isomers)

In a typical time-resolved pump-probe photoelectron spectroscopy experiment, a pump laser pulse excites the molecule to a higher electronic state. rsc.orgarxiv.orgresearchgate.netresearchgate.net A subsequent probe pulse, often in the extreme ultraviolet (XUV) range, ionizes the molecule. rsc.orgarxiv.orgresearchgate.netresearchgate.net By measuring the kinetic energy of the ejected photoelectrons as a function of the time delay between the pump and probe pulses, it is possible to map the flow of energy within the molecule on ultrafast timescales. rsc.orgarxiv.orgresearchgate.netresearchgate.net

Studies on 1,2-dichloroethene have shown that following excitation, the molecule can undergo rapid internal conversion, returning to the ground electronic state in less than 70 femtoseconds. rsc.orgarxiv.orgresearchgate.netresearchgate.net This process is often facilitated by specific vibrational modes, such as C-C-H bending. rsc.orgarxiv.orgresearchgate.netresearchgate.net The presence of chlorine atoms introduces pathways for isomerization and other photochemical reactions. rsc.orgarxiv.orgresearchgate.netresearchgate.netrsc.org

Table 2: Excited State Information for 1,2-Dichloroethene Isomers

| Isomer | Transition | Excitation Wavelength (nm) | Key Observation | Reference |

| trans-1,2-Dichloroethene | π → π* (S₂) | ~200 | Ultrafast return to ground state (<70 fs) | rsc.org |

| cis-1,2-Dichloroethene | π → π* (S₃) | ~200 | Population transfer facilitated by C-C-H bending modes | rsc.orgarxiv.orgresearchgate.netresearchgate.netrsc.org |

This table summarizes key findings from photoelectron spectroscopy studies on the isomers of 1,2-dichloroethene, which serve as a model for understanding the potential excited state dynamics of dihaloallenes.

Extrapolating from these findings, it is plausible that 1,2-propadiene, dichloro- would also exhibit complex and ultrafast excited state dynamics following photoexcitation. The allenic structure, combined with the presence of two chlorine atoms, likely leads to a high density of electronic states and multiple competing relaxation pathways, including isomerization, dissociation, and internal conversion. Photoelectron spectroscopy would be the ideal tool to unravel these intricate photophysical and photochemical processes.

Theoretical and Computational Chemistry Approaches to Dihaloallene Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, which solve the Schrödinger equation for a given molecular system, offer a powerful means to investigate the electronic structure and predict the reactivity of molecules. scienceopen.commdpi.comcyberleninka.ru These calculations can determine molecular geometries, energies of reactants, products, and transition states, and provide a detailed picture of electron distribution. cyberleninka.ru

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. scienceopen.com DFT methods are used to study a wide range of chemical phenomena, including the prediction of reaction pathways and the elucidation of electronic properties. aspbs.com

DFT calculations have proven to be a reliable tool for predicting the site- and regio-selectivity of cycloaddition reactions involving allenes. mdpi.comresearchgate.net For instance, in 1,3-dipolar cycloadditions, DFT can be used to calculate the activation barriers for different possible reaction pathways, thereby identifying the most likely product. mdpi.com Studies on the cycloaddition of arylazides with various substituted allenes have shown that DFT calculations can achieve semiquantitative agreement with experimental findings. mdpi.comresearchgate.net The choice of functional and basis set is crucial for obtaining accurate results. mdpi.com For example, the M08-HX, ωB97X-D, and B3LYP functionals have been successfully employed to investigate these types of reactions. researchgate.net The activation strain model, often used in conjunction with DFT, helps to rationalize the observed reactivity trends by decomposing the activation energy into the strain energy of the deformed reactants and the interaction energy between them. nih.gov

Table 1: Representative DFT Functionals Used in Cycloaddition Studies of Allenes

| Functional | Description | Application |

| B3LYP | A popular hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Widely used for predicting geometries and reaction barriers in cycloadditions. mdpi.comresearchgate.net |

| M08-HX | A high-nonlocality functional with a high percentage of Hartree-Fock exchange, good for thermochemistry and barrier heights. | Employed for accurate prediction of site- and regio-selectivity in allene (B1206475) cycloadditions. researchgate.net |

| ωB97X-D | A long-range corrected hybrid functional with empirical dispersion correction, suitable for non-covalent interactions. | Used in studies of allene cycloadditions to account for dispersion forces. researchgate.net |

DFT calculations have been instrumental in elucidating the mechanisms of catalyzed reactions. For example, the catalytic mechanism of the 1,2-dichloroethane (B1671644) (DCE)-acetylene exchange reaction to produce vinyl chloride monomer (VCM) has been investigated using DFT. mdpi.comresearchgate.net These studies have compared different proposed reaction pathways, such as the DCE decomposition pathway and the acetylene-DCE complex pathway. mdpi.comresearchgate.net By calculating the adsorption energies of reactants and the energy profiles of the reaction steps, researchers have been able to determine the most favorable mechanism. mdpi.comresearchgate.net For instance, in the case of metal chloride catalysts like RuCl₃, AuCl₃, and BaCl₂, DFT calculations predicted an activity sequence of BaCl₂ > RuCl₃ > AuCl₃, which was subsequently verified by experiments. mdpi.com The rate-determining step in this reaction was identified as the formation of the second VCM molecule. mdpi.com

Table 2: Calculated Activation Energies for the DCE-Acetylene Exchange Reaction

| Catalyst | Calculated Activation Energy (kJ/mol) | Experimental Activation Energy (kJ/mol) |

| RuCl₃ | 189.1 | ~141.4 |

| AuCl₃ | 141.4 | ~167.3 |

| BaCl₂ | 167.3 | Not explicitly stated in provided context |

Source: mdpi.com

DFT methods are also employed to study the configurational properties and the dynamics of mutual interconversion in cumulene systems, which are structurally related to dihaloallenes. Using the B3LYP functional with the 6-31G* basis set, researchers have investigated the energy barriers for the interconversion of cumulenes like allene (1,2-propadiene). taylorfrancis.comzendy.io These calculations have revealed a linear relationship between the interconversion energy barriers and the average C=C double bond lengths in the ground state. taylorfrancis.com Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, provides further insights into the electronic factors governing these processes, such as the role of the anomeric effect in determining conformational stability. researchgate.net

Table 3: Calculated Mutual Interconversion Energy Barriers for Cumulenes

| Compound | Number of C=C Bonds | Energy Barrier (kcal/mol) at B3LYP/6-31G* |

| Allene (1,2-propadiene) | 2 | 50.14 taylorfrancis.com |

| 1,2,3-Butatriene | 3 | 31.49 taylorfrancis.com |

| 1,2,3,4-Pentatetraene | 4 | 28.75 taylorfrancis.com |

For higher accuracy in transition state analysis, more computationally intensive ab initio methods are often employed. sandiego.edu Møller-Plesset perturbation theory, particularly at the fourth order with single, double, triple, and quadruple excitations (MP4SDTQ), has been used to study the transition structures of reactions involving allenes. mdpi.com For example, MP4SDTQ/6-31G* calculations were used to investigate the diazomethane (B1218177) + allene cycloaddition, supporting a one-step mechanism and correctly predicting the major isomer. mdpi.com These high-level calculations provide a benchmark for assessing the accuracy of more cost-effective DFT methods. sandiego.edu

Density Functional Theory (DFT) Applications

Molecular Dynamics and Reaction Pathway Analysis

While quantum chemical calculations provide a static picture of molecular systems, molecular dynamics (MD) simulations offer a way to study their time-dependent behavior. mdpi.comucl.ac.uk MD simulations can be used to explore reaction pathways, study the dynamics of conformational changes, and understand the role of the solvent in chemical reactions. mdpi.comnih.gov In the context of dihaloallenes, MD simulations could be used to investigate the dynamics of their reactions in solution and to explore the potential energy surface for complex transformations. upc.edu The combination of MD with quantum mechanical methods (QM/MM) allows for the study of reactions in large systems, such as enzymes, where a small reactive core is treated with high-level quantum mechanics and the surrounding environment is treated with classical mechanics. upc.edu

Reaction pathway analysis, often employing methods like the nudged elastic band (NEB) method, can be used to find the minimum energy path between reactants and products, providing a detailed picture of the reaction coordinate and the transition state. rsc.orgmatlantis.com This approach, combined with quantum chemical calculations, allows for the efficient prediction of reaction mechanisms. rsc.org

Solvation Models and Environmental Effects in Computational Studies

The surrounding environment, particularly the solvent, can have a profound impact on the behavior of molecules. Computational solvation models are essential for accurately predicting the properties and reactivity of 1,2-Propadiene, dichloro- in different media.

Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with specific dielectric properties, rather than as individual molecules. wikipedia.org This approach significantly reduces the computational cost compared to explicit solvent models, making it feasible to study larger systems and longer timescales. wikipedia.orgnih.gov

Software packages like GAMESS (General Atomic and Molecular Electronic Structure System) implement various implicit solvation models, such as the Solvation Model Density (SMD) and the Polarizable Continuum Model (PCM). researchgate.netumn.edu These models place the solute molecule in a cavity within the solvent continuum and calculate the electrostatic and non-electrostatic interactions between the solute and the solvent. faccts.de The shape of this cavity can be defined in different ways, such as the van der Waals surface or the solvent-accessible surface. faccts.de

These models are widely used to calculate solvation free energies, which are crucial for understanding reaction equilibria and kinetics in solution. umn.edu While they offer a good balance of accuracy and computational efficiency, it's important to recognize that they have limitations, such as an expected error of 5-10% in calculated solvation free energies. researchgate.net

Statistical mechanics provides the theoretical framework for connecting the microscopic properties of individual molecules to the macroscopic thermodynamic properties of a solution. nih.govdavcollegekanpur.ac.in By applying statistical mechanics principles, it is possible to develop more sophisticated models of solvation that can capture the complex structural and dynamic nature of the solvent.

One such approach involves the use of Kirkwood-Buff integrals (KBIs), which relate the radial distribution functions of the solute and solvent molecules to thermodynamic quantities like partial molar volumes and chemical potentials. cecam.org KBI theory is an exact theory for solutions at thermodynamic equilibrium and provides a powerful tool for analyzing solvation phenomena from molecular simulations. cecam.org

Another strategy is the Movable Type (MT) method, which uses statistical potentials and fundamental statistical mechanical principles to compute solvation free energies from the NVT ensemble partition function. acs.org These methods, often coupled with molecular dynamics or Monte Carlo simulations, can provide a more detailed and accurate picture of solvation than implicit models, albeit at a higher computational cost. They are particularly useful for understanding phenomena where the specific molecular structure of the solvent plays a critical role. acs.org

Frontier Molecular Orbital (FMO) Theory in Allene Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity and selectivity of chemical reactions, including those involving allenes like 1,2-Propadiene, dichloro-. wikipedia.orgethz.ch Developed by Kenichi Fukui, this theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com

The fundamental principle of FMO theory is that the most significant interactions governing a chemical reaction occur between the HOMO of one reactant (the nucleophile) and the LUMO of the other (the electrophile). libretexts.org The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of reactivity; a smaller gap generally implies a more facile reaction. numberanalytics.com

In the context of 1,2-Propadiene, dichloro-, FMO theory can be used to predict its behavior in various reactions:

Cycloaddition Reactions: In Diels-Alder reactions, the interaction between the HOMO of the diene and the LUMO of the dienophile (or vice versa) determines whether the reaction is thermally or photochemically allowed. ethz.chudel.edu The symmetry of the interacting orbitals is crucial for a constructive overlap that leads to bond formation. numberanalytics.com

Nucleophilic and Electrophilic Attacks: The locations of the HOMO and LUMO on the 1,2-Propadiene, dichloro- molecule indicate the most likely sites for nucleophilic and electrophilic attack, respectively. ucsb.edu The lobes of the HOMO represent regions of higher electron density, making them susceptible to electrophiles, while the lobes of the LUMO indicate electron-deficient regions that are targets for nucleophiles.

While FMO theory is a simplified model, it provides valuable insights into reaction mechanisms and can often predict the regioselectivity and stereoselectivity of reactions. numberanalytics.comnumberanalytics.com For more complex systems or for quantitative predictions, FMO analysis is often complemented by more rigorous computational methods. nih.gov

Broader Research Implications and Future Directions in Dihaloallene Chemistry

Development of Novel Synthetic Building Blocks and Intermediates

Functionalized allenes are regarded as highly versatile building blocks in organic synthesis, a status that has garnered increasing attention over the past several decades. researchgate.net Dihaloallenes, in particular, serve as valuable precursors for a wide array of molecular architectures. Their synthetic potential has spurred the development of new and unique methods for constructing diverse functionalized heterocyclic and carbocyclic systems. researchgate.netsemanticscholar.org

The utility of these compounds is demonstrated in various transformations:

Cycloaddition Reactions: 1,1-dichloroalkenes, which are structurally related to dichloroallenes, can be activated to generate vinylidene equivalents. These intermediates readily participate in catalytic [4+1] cycloadditions with 1,3-dienes to form substituted cyclopentenes. nih.gov This methodology provides a pathway to five-membered rings, which are common motifs in biologically active molecules.

Cross-Coupling Reactions: Palladium-catalyzed reactions involving 1,1-dichloroalkenes have shown remarkable reactivity in domino cross-coupling processes with organometallic reagents to furnish functionalized diarylalkynes. rsc.org This highlights the potential of the dichloroalkene motif as a robust component in complex bond-forming sequences.

Precursors to Heteroatom-Substituted Allenes: Dihaloallenes are effective intermediates in the synthesis of other functionalized allenes, such as 1-heteroatom-substituted allenes, further broadening their synthetic applicability. thieme-connect.de

Versatile C3 Synthons: Like other substituted allenes such as alkoxyallenes, dichloroallenes can function as versatile three-carbon building blocks. rsc.org Their ability to react with a variety of electrophiles allows for the creation of products with unique substitution patterns, which are valuable in the stereoselective synthesis of natural products and other structurally significant compounds. rsc.org

The exploration of readily synthesizable but not commercially available building blocks is a key frontier in medicinal chemistry. nih.gov The development of new reagents and molecular building blocks, such as those derived from dichloroallenes, is crucial for expanding the accessible chemical space for drug discovery and creating molecules with complex three-dimensional structures. illinois.edu

Contributions to Fundamental Reaction Mechanism Elucidation in Organic Chemistry

The rich chemistry of dihaloallenes provides a fertile ground for investigating and understanding fundamental reaction mechanisms in organic chemistry. These compounds exhibit diverse reactivity, engaging with electrophiles, nucleophiles, and radicals, and participating in numerous cyclization and cycloaddition reactions. researchgate.net

Key areas of mechanistic insight include:

Cycloaddition Pathways: Dihaloallenes and their precursors are instrumental in studying various cycloaddition reactions, such as [3+2], [4+1], and [5+1] annulations. researchgate.netnih.govnih.govuchicago.edu For instance, mechanistic studies of the nickel-catalyzed [4+1] cycloaddition of 1,1-dichloroalkenes have helped to map out the reaction pathway, involving the generation of a vinylidene that reacts with a diene, while ruling out alternative mechanisms like the rearrangement of vinylcyclopropane (B126155) intermediates under the same catalytic conditions. nih.gov

Organometallic Processes: The interaction of dihaloallenes with transition metal catalysts is central to many of their transformations. These reactions serve as models for studying fundamental organometallic steps like oxidative addition and reductive elimination. fiveable.meufrgs.br For example, nickel-catalyzed reactions involving the activation of 1,1-dichloroalkenes have been shown to proceed through key steps like the formation of a propargyl/allenyl radical. unist.ac.kr

Stereochemistry and Chirality: 1,3-Dichloroallene is an example of a molecule with axial chirality, meaning it is chiral despite lacking a stereocenter. bdu.ac.inmasterorganicchemistry.comscribd.comslideshare.net Studying the reactions of such molecules is crucial for understanding concepts of stereocontrol, asymmetric synthesis, and chirality transfer without loss of stereochemical purity. pageplace.de

Mechanochemistry: Recent research into mechanophores has opened a new avenue for mechanistic studies. gem-Dihalocyclopropanes can be mechanically forced to undergo ring-opening to form 2,3-dichloroalkenes. nih.gov Studying these transformations provides fundamental insights into how mechanical force can be harnessed to drive specific chemical reactions, a field with conceptual implications for understanding polymer chain scission and activation. nih.govresearchgate.net

Potential in Advanced Materials and Nanotechnology (e.g., Molecular Wires, Sensors)

Allenes and their extended analogues, cumulenes, possess unique electronic and structural properties that make them attractive candidates for applications in advanced materials and nanotechnology. mdpi.com

Molecular Wires and Electronics: Cumulenes are characterized by a rigid, linear chain of sp-hybridized carbon atoms, which has led to theoretical interest in their use as molecular wires in nanoscale electronic devices. mdpi.com They are considered important model compounds for understanding the properties of carbyne, a one-dimensional allotrope of carbon predicted to have metallic properties. semanticscholar.orgacs.org The electronic structure of cumulenes, which can be tuned by the number of double bonds, is an active area of research for these applications. mdpi.com

Force-Responsive Materials: The conversion of gem-dihalocyclopropane mechanophores into 2,3-dichloroalkenes under mechanical stress is a key development in the field of smart materials. nih.gov This property can be integrated into polymers to create materials that respond to force, with potential applications in damage sensing and self-healing materials. researchgate.net

Stabilization of Reactive Species: A significant challenge in cumulene chemistry is the inherent instability of longer chains. acs.org Research into stabilizing these reactive frameworks through strategies like kinetic blocking with bulky end-caps or encapsulation within macrocycles to form rotaxanes is crucial for realizing their potential in materials science. acs.orgresearchgate.net

Nanoparticle Synthesis: The compound 1,3-dichloroallene has been identified in analyses related to the green synthesis of silver nanoparticles. researchgate.netrdd.edu.iq While its precise role is not fully elucidated, its presence suggests potential interactions or functions in the fabrication and stabilization of nanomaterials.

Emerging Research Areas in Allene (B1206475) and Cumulene Chemistry

The field of allene and cumulene chemistry is continuously evolving, with several exciting research directions emerging.

Asymmetric and Photoredox Catalysis: A major thrust in modern allene chemistry is the development of novel catalytic methods. This includes asymmetric bifunctionalization, where chiral catalysts are used to control the stereochemistry of products with high precision. rsc.org Furthermore, visible-light-induced photoredox catalysis has appeared as a powerful tool for synthesizing allenes under mild conditions, expanding the synthetic toolbox. rsc.org

Synthesis of Long and Stable Cumulenes: Researchers are pushing the limits of synthesis to create longer and more stable [n]cumulenes. acs.org The successful isolation and characterization of these extended systems are critical for extrapolating their properties to those of infinite carbyne and for exploring their electronic and physical behaviors. acs.orgresearchgate.net

Catalysis by Cumulenes: Beyond being synthetic targets, cumulenes themselves are emerging as catalysts. Recently, a cumulene derivative was successfully employed as an electrocatalyst for the borylation of aryl chlorides. mdpi.com This discovery opens the door to new photo- or electro-catalytic pathways that leverage the unique electronic structure of cumulenes. mdpi.com

Mechanochemistry and Sonopharmacology: The study of mechanophores that generate allene or alkene structures is a burgeoning field. nih.govresearchgate.net This research is fueling new concepts such as "sonopharmacology," where ultrasound is used as a stimulus to trigger drug release from specially designed polymer scaffolds, representing a novel application of force-induced chemistry in medicine. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.